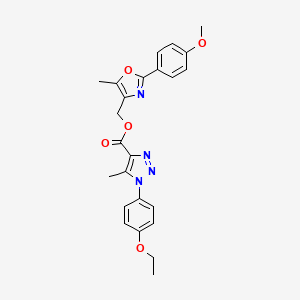

2-(Phenylsulfanylmethyl)isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

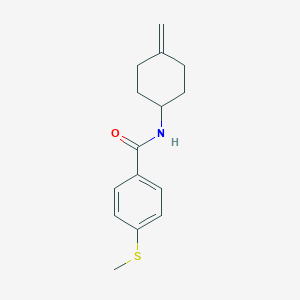

“2-(Phenylsulfanylmethyl)isoindole-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their presence in many synthetic compounds, natural products, and bioactive small molecules .

Synthesis Analysis

Isoindolines and their derivatives have been synthesized using various methods . A novel synthesis technique for isoindolines/dioxoisoindolines was developed that follows green chemistry principles . This technique involved simple heating and relatively quick solventless reactions . The compounds were then purified using a methodology as green as possible .Molecular Structure Analysis

The crystal structure of a similar compound, 2-[(phenylamino)methyl]-isoindole-1,3-dione, has been studied . It crystallizes in the triclinic space group Pī with specific cell parameters . This indole derivative is a Mannich base in which a methyl group bridges the molecules of phthalimide and aniline molecules .Chemical Reactions Analysis

The synthesis of isoindoline/isoindoline-1,3-dione derivatives involves various chemical reactions . These compounds were derived from analogs of important biogenic amines . The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Aplicaciones Científicas De Investigación

Synthesis of Derivatives

Research demonstrates the synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, including amino and triazole derivatives, and hydroxyl analogues, providing a pathway for further chemical modifications and applications (Tan et al., 2016).

Preparation for Sulfur-Transfer Agents

Another study focuses on the preparation of 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione and related sulfur-transfer agents. This synthesis from 2-cyanoethyl disulfide highlights the compound's utility in the development of sulfur-transfer reagents (Klose et al., 1997).

Xanthine Oxidase Inhibitor Properties

Isoindoline-1,3-dione derivatives have been evaluated for their xanthine oxidase inhibitory activities, with N-phenyl isoindole-1,3-dione derivatives showing notably better activity. This suggests potential therapeutic applications for these compounds (Gunduğdu et al., 2020).

Structural Characterization

Research on 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3-dione, similar to the compound of interest, highlights the importance of NMR spectroscopy in confirming molecular structure, which is vital for understanding chemical properties and potential applications (Dioukhane et al., 2021).

Synthesis Methodologies

The conventional and microwave-assisted reaction of N-Hydroxymethylphthalimide with Arylamines, producing derivatives like 2-Phenylaminomethyl-isoindole-1,3-dione, demonstrates alternative synthesis methods, broadening the scope for compound production (Sena et al., 2007).

Crystal Structure and Conformation Analysis

Studying the crystal structure of 2-[(phenylamino) methyl]-isoindole-1,3-dione helps in understanding its molecular conformation and interactions, crucial for its potential applications in material science and pharmaceuticals (Franklin et al., 2011).

Development of Polysubstituted Analogues

The synthesis of new polysubstituted isoindole-1,3-dione analogues, derived from 2-ethyl-5-hydroxy-3a,4,5,7a-tetrahydro- isoindole-1,3-dione, opens avenues for creating structurally diverse compounds with varying properties (Tan et al., 2014).

Exploration of Anticancer Activity

Research on isoindole-1,3(2H)-dione compounds containing various functional groups reveals their anticancer activity, indicating their potential as chemotherapeutic agents. The study underscores the importance of substituents in determining the biological activities of these molecules (Tan et al., 2020).

Mecanismo De Acción

Target of Action

Isoindoline-1,3-dione derivatives, a class to which this compound belongs, are known to interact with various biological targets, including the dopamine receptor d2 .

Mode of Action

Isoindoline-1,3-dione derivatives are known to interact with their targets, causing changes at the molecular level

Biochemical Pathways

Isoindoline-1,3-dione derivatives are known to modulate the dopamine receptor d3, suggesting potential involvement in neurotransmission and neural signaling pathways .

Result of Action

Isoindoline-1,3-dione derivatives have been reported to exhibit a wide array of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

2-(phenylsulfanylmethyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c17-14-12-8-4-5-9-13(12)15(18)16(14)10-19-11-6-2-1-3-7-11/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXLTCCODGLTLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCN2C(=O)C3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-[5-(Furan-2-yl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]but-2-enamide](/img/structure/B2407787.png)

![N-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2407790.png)

![N-(4-fluorobenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2407792.png)

![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2407796.png)

![N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2407800.png)